(7-Chloronaphthalen-1-yl)methanol
Description
(7-Chloronaphthalen-1-yl)methanol is a chlorinated naphthalene derivative with a hydroxymethyl (-CH₂OH) functional group at the 1-position of the naphthalene ring and a chlorine substituent at the 7-position.
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(7-chloronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6,13H,7H2 |
InChI Key |
GCJCYKXJAGWMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalen-1-ylmethanol (Parent Compound)
The parent compound lacks the chlorine substituent at the 7-position. Key differences include:
- Physical Properties: Crystallographic studies of naphthalen-1-ylmethanol show bond angles (e.g., C6–C7–C8 = 120.3°) and torsion angles (e.g., C1–O1–C11–H11A = −176.55°) that influence molecular packing and solubility .
- Applications: Naphthalenemethanols are often used as intermediates in synthesizing dyes or ligands, whereas the chloro-substituted variant may offer enhanced stability or altered electronic properties for specialized applications.
1-(7-Chloronaphthalen-1-yl)ethan-1-one (Ketone Analog)
This ketone derivative replaces the hydroxymethyl group with a carbonyl (-COCH₃) group:
- Chemical Behavior : The carbonyl group introduces electrophilic character, making the compound more reactive in condensation or nucleophilic addition reactions compared to the alcohol.
- Synthetic Utility: Ketones like this are precursors in Friedel-Crafts acylations or Paal-Knorr syntheses, whereas (7-Chloronaphthalen-1-yl)methanol is more suited for oxidation or esterification .
Heterocyclic Analogs: Indole and Indazole Derivatives
Compounds such as (7-chloro-3-methyl-1H-indol-2-yl)methanol and (7-chloro-1H-indazol-3-yl)methanol feature nitrogen-containing heterocycles instead of naphthalene:
- Structural Differences : The indole/indazole cores introduce aromatic nitrogen atoms, altering electronic density and hydrogen-bonding capabilities.
- Physicochemical Properties :
Stability and Analytical Considerations
Chlorinated aromatic alcohols like this compound may exhibit distinct stability profiles compared to non-chlorinated analogs. Studies on methanol-preserved soil samples show that chlorinated aromatic compounds (e.g., chlorobenzene) are prone to volatilization losses under non-ideal storage conditions, suggesting similar challenges for this compound . Analytical methods for chlorinated aromatics often employ gas chromatography with capillary columns (e.g., Restek Rtx-502.2), which could be adapted for quantifying this compound in environmental or synthetic matrices .
Toxicological and Environmental Implications
While specific toxicity data for this compound is absent in the evidence, related compounds like naphthalene and methylnaphthalenes are associated with hematotoxic and carcinogenic effects.
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